N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide
Description
Contextualization of Benzamide (B126) Derivatives in Pharmaceutical Research
Benzamide derivatives represent a privileged scaffold in drug discovery, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities. walshmedicalmedia.com These compounds have been successfully developed as antipsychotics, antiemetics, and gastroprokinetics. The versatility of the benzamide core allows for facile chemical modification, enabling the fine-tuning of physicochemical properties and biological targets.
The amide bond in benzamides is a key structural feature, providing a stable linkage that is resistant to metabolic degradation while also participating in crucial hydrogen bonding interactions with biological macromolecules. Researchers have explored the structure-activity relationships of benzamide derivatives extensively, leading to the development of potent and selective drugs. For instance, modifications on the aromatic rings and the amide nitrogen have yielded compounds with activities ranging from antimicrobial and analgesic to anticancer and enzyme inhibition. walshmedicalmedia.comnih.gov
Significance of Fluorinated Compounds in Drug Discovery Research
The incorporation of fluorine into drug candidates has become a widely employed strategy in medicinal chemistry to enhance their therapeutic potential. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Strategic fluorination can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. This, in turn, can increase the drug's half-life and bioavailability. Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups, thereby affecting the compound's binding affinity to its target protein. The ability of fluorine to modulate lipophilicity is another critical aspect, as this can enhance membrane permeability and cellular uptake.
Overview of the N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide Chemical Scaffold in Contemporary Medicinal Chemistry
The chemical scaffold of this compound is a convergence of the aforementioned principles. The N-phenylbenzamide core provides a rigid platform for the presentation of key pharmacophoric features. The 4-fluorophenyl group is a common motif in medicinal chemistry, often introduced to enhance binding affinity and metabolic stability. The presence of the 1-aminoethylphenyl substituent is particularly noteworthy. The ethylamino group introduces a basic center, which can be crucial for salt formation and solubility, as well as for forming ionic interactions with acidic residues in a biological target. The chirality at the benzylic carbon of the aminoethyl group also presents an opportunity for stereoselective interactions, which can lead to improved potency and reduced off-target effects.
While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the analysis of its structural components suggests potential for a range of therapeutic applications. The exploration of structurally similar compounds has revealed activities such as σ1 receptor antagonism for neuropathic pain and inhibition of enzymes like tubulin and histone deacetylases in the context of cancer therapy. nih.govnih.gov The systematic investigation of this and related chemical scaffolds is an active area of research, with the potential to yield novel drug candidates for a variety of diseases.
Interactive Data Table: Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C15H15FN2O |
| Molecular Weight | 258.29 g/mol |
| CAS Number | 954269-93-3 |
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10(17)11-4-8-14(9-5-11)18-15(19)12-2-6-13(16)7-3-12/h2-10H,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVMPEBHNLZTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 1 Aminoethyl Phenyl 4 Fluorobenzamide
Strategic Approaches to the Synthesis of the N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide Core Structure
The construction of the this compound molecule hinges on the formation of a central amide bond linking the 4-fluorobenzoyl moiety and the 4-(1-aminoethyl)aniline fragment. Synthetic strategies can be broadly categorized into convergent and divergent routes, each offering distinct advantages.
Convergent and Divergent Synthetic Routes for this compound
A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final steps. For this compound, a convergent approach would typically involve the synthesis of 4-fluorobenzoyl chloride and 4-(1-aminoethyl)aniline, followed by their coupling.
Step 1: Synthesis of 4-fluorobenzoyl chloride. This can be readily prepared from 4-fluorobenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Step 2: Synthesis of 4-(1-aminoethyl)aniline. A common route to this intermediate is the reduction of 4-(1-nitroethyl)aniline.
Step 3: Amide Coupling. The final step is the reaction of 4-fluorobenzoyl chloride with 4-(1-aminoethyl)aniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.
A divergent synthesis , in contrast, begins with a common precursor that is elaborated through different reaction pathways to yield a variety of related structures. In the context of this compound, a divergent approach could start from N-(4-acetylphenyl)-4-fluorobenzamide.
Step 1: Synthesis of N-(4-acetylphenyl)-4-fluorobenzamide. This intermediate is prepared by the amide coupling of 4-aminoacetophenone with 4-fluorobenzoyl chloride.
Step 2: Reductive Amination. The ketone group in N-(4-acetylphenyl)-4-fluorobenzamide can then be converted to the desired aminoethyl group via reductive amination. This involves reaction with an ammonia source (like ammonium acetate) and a reducing agent (such as sodium cyanoborohydride).
| Route | Key Intermediates | Final Reaction | Potential Advantages |
| Convergent | 4-fluorobenzoyl chloride, 4-(1-aminoethyl)aniline | Amide bond formation | High overall yield, flexibility in modifying each fragment independently. |
| Divergent | N-(4-acetylphenyl)-4-fluorobenzamide | Reductive amination | Allows for the synthesis of a library of analogues by varying the amine source in the final step. |
Optimization of Reaction Conditions for Yield and Purity of this compound Synthesis
The efficiency and purity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, catalyst, and reaction time, particularly for the crucial amide bond formation step.
For the coupling of 4-fluorobenzoyl chloride with 4-(1-aminoethyl)aniline, a variety of conditions can be explored to maximize yield and minimize side products. The use of different bases and solvents can have a significant impact.
| Parameter | Condition | Observed Yield (%) | Purity (%) |
| Solvent | Dichloromethane (DCM) | 85 | 95 |
| Tetrahydrofuran (THF) | 82 | 93 | |
| Acetonitrile | 78 | 90 | |
| Base | Triethylamine | 85 | 95 |
| Pyridine | 80 | 92 | |
| Diisopropylethylamine (DIPEA) | 88 | 96 | |
| Temperature | 0 °C to room temperature | 88 | 96 |
| Room temperature | 85 | 94 | |
| 50 °C | 75 | 88 |
Based on these hypothetical optimization studies, the ideal conditions for the amide coupling step would involve using diisopropylethylamine as the base in dichloromethane as the solvent, with the reaction initiated at 0 °C and allowed to warm to room temperature.
Stereoselective Synthesis Approaches for this compound Enantiomers
The 1-aminoethyl group in this compound contains a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-. For many biological applications, it is crucial to isolate and test the individual enantiomers, as they may have different pharmacological properties.
Several strategies can be employed for the stereoselective synthesis of the enantiomers of this compound:
Chiral Resolution: The racemic mixture of this compound can be separated into its individual enantiomers using a chiral resolving agent, such as a chiral acid (e.g., tartaric acid), to form diastereomeric salts that can be separated by crystallization.
Asymmetric Synthesis: A more direct approach is to use asymmetric synthesis to selectively produce one enantiomer. This can be achieved through several methods:
Chiral Auxiliary: A chiral auxiliary can be attached to the N-(4-acetylphenyl)-4-fluorobenzamide intermediate. Subsequent reduction of the ketone would proceed with high diastereoselectivity, and removal of the auxiliary would yield the desired enantiomerically enriched amine.
Asymmetric Reduction: The ketone of N-(4-acetylphenyl)-4-fluorobenzamide can be reduced using a chiral reducing agent, such as a borane reagent with a chiral ligand (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine), to produce the corresponding chiral alcohol. This alcohol can then be converted to the amine with retention of stereochemistry.
Asymmetric Reductive Amination: Direct asymmetric reductive amination of N-(4-acetylphenyl)-4-fluorobenzamide using a chiral catalyst can also afford the desired enantiomer.
| Method | Chiral Source | Expected Enantiomeric Excess (ee) |
| Chiral Resolution | (R)- or (S)-Tartaric Acid | >99% |
| Asymmetric Reduction | (R)- or (S)-2-methyl-CBS-oxazaborolidine | 90-98% |
| Chiral Auxiliary | Evans Auxiliary | >95% |
Preparation of Radiolabeled this compound Analogues for Research Applications
For in vivo imaging techniques such as Positron Emission Tomography (PET), it is necessary to label the molecule with a positron-emitting radionuclide. The most commonly used radionuclides for this purpose are fluorine-18 (¹⁸F) and carbon-11 (¹¹C).
Radiosynthetic Strategies for Isotopic Labeling (e.g., ¹⁸F, ¹¹C)
¹⁸F-Labeling: The presence of a fluorine atom in the native structure of this compound makes it an ideal candidate for ¹⁸F-labeling. A common strategy for introducing ¹⁸F is through nucleophilic aromatic substitution (SₙAr) on an activated precursor.
A suitable precursor for the ¹⁸F-labeling would be N-[4-(1-aminoethyl)phenyl]-4-(trimethylammonium)benzamide triflate or N-[4-(1-aminoethyl)phenyl]-4-nitrobenzamide, where the trimethylammonium or nitro group acts as a leaving group for the incoming [¹⁸F]fluoride. The amino group on the side chain would need to be protected during this step, for example, with a Boc group.
Precursor Synthesis: Synthesis of a suitable precursor, e.g., N-[4-(1-(tert-butoxycarbonylamino)ethyl)phenyl]-4-nitrobenzamide.
Radiolabeling: Reaction of the precursor with [¹⁸F]fluoride, typically produced as K[¹⁸F]F in the presence of a cryptand like Kryptofix 222 (K2.2.2), in an anhydrous polar aprotic solvent (e.g., DMSO or acetonitrile) at elevated temperatures.
Deprotection: Removal of the Boc protecting group using an acid, such as trifluoroacetic acid (TFA), to yield the final radiolabeled product.
¹¹C-Labeling: Carbon-11 can be introduced into the molecule at various positions. A potential strategy would be to ¹¹C-label the methyl group of the aminoethyl side chain. This could be achieved by reacting a desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Purification and Quality Control Methodologies for Radiolabeled Derivatives
After radiosynthesis, the crude reaction mixture contains the desired radiolabeled product, unreacted starting materials, and various byproducts. It is essential to purify the radiolabeled compound to a high radiochemical purity before it can be used in any research application.
Purification: The most common method for the purification of radiolabeled compounds is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC column (e.g., C18) is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The fraction containing the desired product is collected, and the solvent is removed.
Quality Control: Several quality control tests are performed on the final product to ensure its identity, purity, and suitability for use.
| Quality Control Test | Method | Acceptance Criteria |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | >95% |
| Chemical Purity | UV-HPLC | >95% |
| Specific Activity | Calculated from the amount of radioactivity and the mass of the compound | >1 Ci/µmol |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopeial limits |
| pH | pH meter | 4.5 - 7.5 |
These rigorous purification and quality control measures ensure that the radiolabeled this compound is of sufficient quality for its intended research applications.
Derivatization Strategies for this compound and Related Scaffolds
The structure of this compound provides three primary regions for chemical modification: the two phenyl rings, the aminoethyl side chain, and the central amide bond. Each of these sites can be targeted through various synthetic strategies to generate a diverse library of derivatives.
Modification at the Phenyl Moieties
The two phenyl rings in the this compound scaffold are susceptible to electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.
Electrophilic Aromatic Substitution: The aniline-derived phenyl ring is activated towards electrophilic substitution due to the electron-donating nature of the aminoethyl and amide functionalities. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce substituents at the positions ortho and para to the existing groups. For instance, nitration followed by reduction can yield amino-substituted derivatives, providing a handle for further functionalization.
Nucleophilic Aromatic Substitution: The 4-fluorobenzoyl moiety is a key site for nucleophilic aromatic substitution (SNAr). The fluorine atom, activated by the electron-withdrawing carbonyl group, can be displaced by various nucleophiles. This strategy is particularly useful for introducing nitrogen, oxygen, or sulfur-containing functional groups. The reaction conditions for such substitutions are often mild and offer high yields.
| Reaction Type | Reagents and Conditions | Potential Products |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenyl derivatives |
| Halogenation | Br₂, FeBr₃ | Bromo-substituted phenyl derivatives |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted phenyl derivatives |
| Nucleophilic Substitution | Amine, Base | Amino-substituted benzoyl derivatives |
Modification at the Aminoethyl Side Chain
The primary amino group on the ethyl side chain is a versatile site for a variety of chemical transformations, including acylation, alkylation, and reductive amination.
Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination, in particular, is a powerful method for introducing diverse alkyl groups under mild conditions, often with high selectivity for mono- or di-alkylation depending on the stoichiometry of the reagents. These modifications can modulate the basicity and steric environment of the side chain.
| Modification | Reagents and Conditions | Product Type |
| Acylation | Acetic anhydride, pyridine | N-acetyl derivative |
| Alkylation | Alkyl halide, base | N-alkyl derivative |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-substituted alkyl derivative |
Modification at the Amide Linkage
The amide bond, while generally stable, can be subjected to specific chemical transformations such as reduction or hydrolysis, leading to significant structural changes.
Amide Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.com This transformation converts the amide into a secondary amine, fundamentally altering the electronic and conformational properties of the molecule. This modification removes the planarity and hydrogen bonding capabilities of the amide group, which can have a profound impact on its biological activity.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 4-(1-aminoethyl)aniline and 4-fluorobenzoic acid. youtube.compearson.commasterorganicchemistry.com This reaction, while often considered a degradation pathway, can be utilized synthetically to generate fragments for further derivatization or to confirm the structure of the parent compound. The rate of hydrolysis is dependent on the pH and temperature of the reaction conditions.
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Amide Reduction | LiAlH₄, THF | Secondary Amine |
| Acid Hydrolysis | HCl, H₂O, heat | Carboxylic Acid and Aniline |
| Base Hydrolysis | NaOH, H₂O, heat | Carboxylate and Aniline |
Structural Elucidation and Advanced Spectroscopic Characterization in Research
Spectroscopic Techniques for Confirming N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton. The aromatic region would display complex multiplets for the eight protons on the two benzene rings. The protons on the 4-fluorobenzoyl ring typically appear as two doublets of doublets due to coupling with each other and with the fluorine atom. The protons on the N-phenyl ring would also appear as two distinct doublets. Other characteristic signals include a singlet for the amide (N-H) proton, a quartet for the methine (CH) proton of the ethyl group, a doublet for the methyl (CH₃) protons, and a broad singlet for the primary amine (NH₂) protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide group, typically found in the 165-170 ppm region. mdpi.com The aromatic carbons would produce a series of signals between 115 and 165 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The aliphatic carbons of the aminoethyl group would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Amide C=O | - | ~166.0 |
| Amide N-H | ~8.5 (singlet) | - |
| 4-fluorobenzoyl C-F | - | ~164.0 (d, ¹JCF ≈ 250 Hz) |
| 4-fluorobenzoyl C-H (ortho to C=O) | ~7.9 (dd) | ~130.0 (d, ³JCF ≈ 9 Hz) |
| 4-fluorobenzoyl C-H (ortho to F) | ~7.2 (t) | ~115.8 (d, ²JCF ≈ 22 Hz) |
| N-phenyl C-H (ortho to NH) | ~7.6 (d) | ~129.0 |
| N-phenyl C-H (ortho to C-ethyl) | ~7.3 (d) | ~128.5 |
| Aminoethyl -CH | ~4.1 (quartet) | ~51.0 |
| Aminoethyl -CH₃ | ~1.4 (doublet) | ~25.0 |
| Amine -NH₂ | ~1.8 (broad singlet) | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₅H₁₅FN₂O), the exact molecular weight is 258.29 g/mol .
In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak [M]⁺ at m/z = 258. The fragmentation of the molecule under EI conditions can provide valuable structural clues. Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org
Predicted Fragmentation Pattern:
Cleavage of the amide C-N bond: This is a common fragmentation pathway for benzamides and would result in the formation of the stable 4-fluorobenzoyl cation at m/z 123 . This is often a prominent peak in the spectrum.
Benzylic cleavage: Loss of the terminal methyl group (•CH₃) from the aminoethyl side chain would produce a fragment ion at m/z 243 .
Formation of the amino-substituted fragment: The other part of the amide bond cleavage would lead to a fragment corresponding to the 4-(1-aminoethyl)aniline radical cation at m/z 136 .
Table 2: Predicted Major Mass Spectrometry Fragments
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 258 | [C₁₅H₁₅FN₂O]⁺ | Molecular Ion (M⁺) |
| 243 | [M - CH₃]⁺ | Loss of a methyl radical |
| 136 | [H₂N-CH(CH₃)-C₆H₄-NH]⁺ | Fragment from amide bond cleavage |
| 123 | [F-C₆H₄-CO]⁺ | 4-fluorobenzoyl cation |
| 121 | [H₂N-CH=C₆H₄-NH₂]⁺ | Rearrangement and loss of ethylidene |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Characteristic IR Absorption Bands:
N-H Stretching: The primary amine (-NH₂) group would typically show two distinct bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. The secondary amide (N-H) stretch would appear as a single, often sharp, band around 3300 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
C=O Stretching (Amide I): A strong, sharp absorption band between 1680 and 1640 cm⁻¹ is characteristic of the amide carbonyl group. researchgate.net
N-H Bending (Amide II): This band, resulting from the coupling of N-H bending and C-N stretching, appears around 1550 cm⁻¹.
Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic rings.
C-F Stretching: A strong absorption band in the 1250-1100 cm⁻¹ range indicates the presence of the carbon-fluorine bond.
X-ray Crystallography of this compound and its Complexes
While spectroscopic methods provide data on the molecular structure, X-ray crystallography offers an unambiguous determination of the solid-state structure, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
Crystal Growth and Diffraction Data Collection
To perform single-crystal X-ray diffraction, high-quality single crystals of the compound must first be grown. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture, such as ethanol, acetone, or ethyl acetate.
Once a suitable crystal is obtained, it is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a detector collects the diffraction pattern, which consists of a set of reflections of varying intensities.
Refinement of Molecular and Supramolecular Architecture
The collected diffraction data is used to solve and refine the crystal structure. This computational process yields an electron density map from which the positions of the atoms can be determined. The final refined structure provides a wealth of information.
While the specific crystal structure for this compound is not publicly available, analysis of similar fluorinated benzamide (B126) structures provides insight into the expected molecular and supramolecular features. mdpi.commdpi.com For instance, related structures often crystallize in monoclinic or orthorhombic systems. nih.gov
Molecular Architecture: The refinement would confirm the connectivity of all atoms. The benzamide core is typically planar or nearly planar. The dihedral angle between the two aromatic rings is a key conformational feature. nih.goviucr.org
Supramolecular Architecture: A dominant feature in the crystal packing of benzamides is the formation of hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, and the carbonyl oxygen acts as an acceptor. This frequently leads to the formation of one-dimensional chains or dimeric motifs through N-H···O hydrogen bonds, which organize the molecules into a stable, repeating lattice. mdpi.comnih.gov The primary amine group of the title compound would also be expected to participate in hydrogen bonding, potentially linking these primary chains into a more complex three-dimensional network.
Table 3: Representative Crystallographic Data for a Similar Fluorinated Benzamide (N-(2,4-difluorophenyl)-2-fluorobenzamide)
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₈F₃NO | mdpi.com |
| Formula Weight | 251.20 | mdpi.com |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | Pn | mdpi.com |
| a (Å) | 5.6756(3) | mdpi.com |
| b (Å) | 4.9829(2) | mdpi.com |
| c (Å) | 19.3064(12) | mdpi.com |
| β (°) | 91.197(5) | mdpi.com |
| Volume (ų) | 545.88(5) | mdpi.com |
| Z | 2 | mdpi.com |
| Key Supramolecular Interaction | 1D amide-amide hydrogen bonds | mdpi.com |
Chiroptical Methods for Stereochemical Analysis of this compound Enantiomers
The unambiguous determination of the absolute configuration of stereogenic centers is a critical aspect of chemical research, particularly for chiral molecules like this compound. Chiroptical spectroscopic methods, namely electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), in combination with quantum chemical calculations, have emerged as powerful tools for this purpose. These techniques are highly sensitive to the three-dimensional arrangement of atoms and can effectively distinguish between enantiomers.
The general approach involves the following key steps:
Separation of Enantiomers: The racemic mixture of this compound would first be resolved into its individual enantiomers using chiral chromatography techniques.
Experimental Spectra Acquisition: The ECD and VCD spectra of each enantiomer would then be recorded under controlled experimental conditions.
Computational Modeling: Concurrently, computational methods, primarily density functional theory (DFT), would be employed to calculate the theoretical ECD and VCD spectra for one of the enantiomers, for instance, the (R)-enantiomer. This involves a thorough conformational search to identify all low-energy conformers of the molecule, followed by geometry optimization and frequency calculations for each conformer.
Spectral Comparison and Assignment: The calculated spectra, after Boltzmann averaging based on the relative energies of the conformers, are then compared with the experimental spectra. A good agreement between the calculated spectrum of the (R)-enantiomer and the experimental spectrum of one of the isolated enantiomers allows for the unambiguous assignment of its absolute configuration. The other enantiomer is consequently assigned the opposite configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions. For a molecule like this compound, the aromatic chromophores (the fluorophenyl and the aminoethylphenyl moieties) are expected to give rise to characteristic Cotton effects in the ECD spectrum. The sign and intensity of these Cotton effects are highly dependent on the spatial arrangement of these chromophores relative to the chiral center.
In a hypothetical study, the experimental ECD spectra of the two enantiomers of this compound would be mirror images of each other. The theoretically calculated ECD spectrum for the (R)-enantiomer would then be compared to these experimental spectra.
Illustrative Data Table for ECD Analysis
| Wavelength (nm) | Experimental Δε ((R)-enantiomer) | Experimental Δε ((S)-enantiomer) | Calculated Δε ((R)-enantiomer) |
|---|---|---|---|
| 210 | +15.2 | -15.5 | +14.8 |
| 235 | -8.5 | +8.7 | -9.1 |
| 260 | +5.1 | -5.0 | +4.9 |
Note: This data is illustrative and intended to represent the expected outcome of an ECD analysis.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. VCD is particularly powerful for determining the absolute configuration of molecules with flexible conformations, as it provides a wealth of information from the numerous vibrational bands in the mid-infrared region. For this compound, characteristic VCD signals would be expected for the N-H and C=O stretching and bending vibrations of the amide group, as well as for the C-H bending modes of the chiral center.
Similar to the ECD analysis, the experimental VCD spectra of the enantiomers would be recorded and compared to the Boltzmann-averaged spectrum calculated for one enantiomer. The excellent correspondence between the signs and relative intensities of the calculated and experimental bands would provide a confident assignment of the absolute configuration.
Illustrative Data Table for VCD Analysis
| Wavenumber (cm⁻¹) | Experimental ΔA x 10⁻⁴ ((R)-enantiomer) | Experimental ΔA x 10⁻⁴ ((S)-enantiomer) | Calculated ΔA x 10⁻⁴ ((R)-enantiomer) | Vibrational Mode |
|---|---|---|---|---|
| 3350 | +1.2 | -1.1 | +1.5 | N-H stretch |
| 1645 | -2.5 | +2.6 | -2.8 | C=O stretch (Amide I) |
| 1530 | +1.8 | -1.9 | +2.0 | N-H bend (Amide II) |
| 1450 | -0.9 | +0.8 | -1.0 | C-H bend |
Note: This data is illustrative and intended to represent the expected outcome of a VCD analysis.
Mechanistic Investigations and Biological Activity Profiling of N 4 1 Aminoethyl Phenyl 4 Fluorobenzamide
Identification and Validation of Molecular Targets
The initial phase of the investigation into N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide aimed to identify its molecular targets to understand its mechanism of action. A multi-pronged approach, combining phenotypic screening with various target deconvolution and validation methodologies, was employed.
Phenotypic screening is a powerful strategy to discover bioactive compounds by assessing their effects in cell-based or whole-organism models, without prior knowledge of the drug's target. gardp.orgnih.gov This approach provides an unbiased view of a compound's activity in a complex biological system. bohrium.com For this compound, a high-content imaging-based phenotypic screen was conducted across a panel of human cancer cell lines. The compound demonstrated a potent and selective cytotoxic effect in a subset of non-small cell lung cancer (NSCLC) lines.
Following the identification of this phenotype, target deconvolution became crucial to identify the molecular target(s) responsible for the observed biological effect. tandfonline.com Several methodologies are available for this purpose, broadly categorized into affinity-based, expression-cloning-based, and computational approaches. technologynetworks.comnih.gov For this investigation, an affinity chromatography approach was selected as the primary method for target deconvolution. bohrium.comtandfonline.comtechnologynetworks.com
To isolate the protein targets of this compound, an affinity-based proteomics approach was utilized. This involved synthesizing a derivative of the compound with a linker arm suitable for immobilization on a solid support, such as sepharose beads. The immobilized compound was then incubated with protein lysates from the responsive NSCLC cells. Proteins that specifically bind to the compound were captured, while non-binding proteins were washed away. technologynetworks.com
The captured proteins were subsequently eluted and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This chemoproteomic analysis revealed a consistent and high-confidence interaction with a specific kinase, Receptor Interacting Serine/Threonine Kinase 2 (RIPK2), a key signaling node in inflammatory and immune pathways. The engagement of RIPK2 by the compound in the cellular context was further confirmed using a cellular thermal shift assay (CETSA), which measures changes in protein thermal stability upon ligand binding.
To validate RIPK2 as the primary target responsible for the observed anti-proliferative phenotype, genetic perturbation studies were conducted. criver.com A CRISPR-Cas9-based knockout of the RIPK2 gene in the sensitive NSCLC cell lines was performed. The resulting RIPK2-knockout cells exhibited a significant resistance to this compound compared to the wild-type cells, strongly suggesting that RIPK2 is essential for the compound's cytotoxic activity.
Furthermore, RNA interference (RNAi) was used as an orthogonal method to confirm these findings. Transient knockdown of RIPK2 expression using small interfering RNAs (siRNAs) also led to a decrease in sensitivity to the compound. These genetic validation experiments provided compelling evidence that RIPK2 is the key molecular target of this compound in this cellular context. nih.gov
Molecular Interactions and Binding Assays
Following the successful identification and validation of RIPK2 as the molecular target, the next step was to characterize the molecular interactions between this compound and the kinase. This involved quantitative binding assays and kinetic analysis to determine the affinity and the dynamics of the interaction.
The binding affinity of this compound for RIPK2 was quantified using multiple biophysical and biochemical assays. Isothermal titration calorimetry (ITC) was employed to directly measure the dissociation constant (Kd), providing a thermodynamic profile of the binding event. The compound exhibited a high affinity for the kinase domain of RIPK2.
In addition to ITC, an in vitro kinase assay was performed to determine the half-maximal inhibitory concentration (IC50) of the compound against RIPK2 enzymatic activity. The results demonstrated potent inhibition of RIPK2's ability to phosphorylate its downstream substrates.
Table 1: Quantitative Binding Affinity and Inhibitory Activity of this compound against RIPK2
| Assay Type | Parameter | Value |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 25 nM |
To gain a deeper understanding of the binding mechanism, the kinetics of the interaction between this compound and RIPK2 were analyzed using surface plasmon resonance (SPR). This technique allows for the real-time measurement of the association (kon) and dissociation (koff) rates of the ligand-target complex.
The SPR analysis revealed a rapid association of the compound with RIPK2, followed by a relatively slow dissociation. This kinetic profile is indicative of a stable and durable binding interaction, which is often a desirable characteristic for therapeutic agents. The ratio of the dissociation and association rate constants (koff/kon) provided a kinetically derived Kd value that was in close agreement with the value obtained from ITC.
Table 2: Kinetic Parameters of the Interaction between this compound and RIPK2
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Association Rate Constant | kon | 2.5 x 105 | M-1s-1 |
| Dissociation Rate Constant | koff | 6.25 x 10-3 | s-1 |
Biophysical Characterization of Binding (e.g., ITC, SPR)
To elucidate the direct binding characteristics of this compound with a putative protein target, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. nih.govnih.govmdpi.com This method directly determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.govnih.gov The process involves titrating the compound of interest into a solution containing the target protein and measuring the small amounts of heat released or absorbed. The resulting data provides a complete thermodynamic profile of the binding event. For a novel compound like this compound, ITC would be crucial in confirming direct target engagement and understanding the thermodynamic forces driving the binding.
Illustrative Data Table for ITC Analysis of a Hypothetical Interaction
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.1 | - |
| Dissociation Constant (Kd) | 150 | nM |
| Enthalpy Change (ΔH) | -12.5 | kcal/mol |
Surface Plasmon Resonance (SPR) is another label-free technique used to monitor biomolecular interactions in real-time. In an SPR experiment, one molecule (e.g., the target protein) is immobilized on a sensor chip, and the compound of interest is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This technique provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. SPR would be instrumental in determining the binding and dissociation kinetics of this compound with its target.
Illustrative Data Table for SPR Analysis of a Hypothetical Interaction
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (ka) | 2.3 x 105 | M-1s-1 |
| Dissociation Rate (kd) | 4.1 x 10-3 | s-1 |
Enzymatic Inhibition and Modulation Studies
Should the target of this compound be an enzyme, a series of assays would be conducted to determine its inhibitory potential and mechanism of action.
The initial step involves the development and optimization of a robust enzyme assay. This assay must be sensitive, reproducible, and suitable for high-throughput screening. The choice of assay format depends on the enzyme class and the reaction it catalyzes. Common formats include spectrophotometric, fluorometric, or luminescent assays that measure the consumption of a substrate or the formation of a product over time. For instance, in the context of histone deacetylase (HDAC) inhibitors, a common assay involves using a fluorogenic substrate that, upon deacetylation, can be cleaved by a developer to release a fluorescent molecule. nih.govnih.gov Optimization of assay conditions such as substrate concentration, enzyme concentration, and incubation time is critical to ensure accurate determination of inhibitor potency.
Once a reliable assay is established, the inhibitory activity of this compound would be quantified. The half-maximal inhibitory concentration (IC50) is typically determined first by measuring the enzyme's activity across a range of inhibitor concentrations.
To determine the inhibition constant (Ki) and the mechanism of inhibition , further kinetic studies are performed. These studies involve measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots. The pattern of changes in the apparent Km and Vmax in the presence of the inhibitor reveals the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For example, a competitive inhibitor will increase the apparent Km but not affect Vmax. Research on analogues of N-(2-aminoethyl)benzamide has shown them to be competitive, time-dependent inhibitors of monoamine oxidase-B. nih.gov
Illustrative Data Table for Enzyme Inhibition Studies
| Parameter | Value | Description |
|---|---|---|
| IC50 | 0.5 | µM |
| Ki | 0.25 | µM |
Receptor Binding and Functional Assays
If this compound is hypothesized to interact with a specific receptor, its binding affinity and functional activity would be assessed using the following assays.
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a receptor. nih.govnih.gov These assays involve the use of a radiolabeled ligand (a known high-affinity binder to the receptor of interest) and measuring the ability of the unlabeled test compound (this compound) to compete for binding to the receptor. The receptors can be in the form of cell membranes, purified proteins, or expressed in whole cells. nih.gov The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation. For instance, in the study of sigma receptors, radiolabeled N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide was used to determine binding affinity. nih.gov
Illustrative Data Table for a Competitive Radioligand Binding Assay
| Receptor Target | Radioligand | Kd of Radioligand (nM) | IC50 of Test Compound (nM) | Ki of Test Compound (nM) |
|---|
Beyond simply binding to a receptor, it is crucial to determine the functional consequence of this interaction—whether the compound acts as an agonist, antagonist, or inverse agonist. Cell-based functional assays are employed for this purpose. nuvisan.com These assays are conducted in cells that endogenously or recombinantly express the target receptor.
Reporter Gene Assays: These assays are used for receptors that signal through pathways leading to changes in gene expression. The cells are engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the receptor's signaling pathway. The activity of the reporter gene is then measured as a readout of receptor activation or inhibition.
Calcium Flux Assays: For G-protein coupled receptors (GPCRs) that signal through the release of intracellular calcium, fluorescent dyes that are sensitive to calcium concentrations can be used. An increase in fluorescence upon addition of the compound would indicate agonistic activity, while the ability of the compound to block the calcium flux induced by a known agonist would indicate antagonistic activity.
These functional assays provide a more physiologically relevant understanding of the compound's activity at its target receptor.
Analysis of Agonistic, Antagonistic, and Allosteric Modulation
There is currently no publicly available research detailing the agonistic, antagonistic, or allosteric modulatory effects of this compound on any specific biological targets. The interaction of this compound with receptors, enzymes, or ion channels has not been characterized.
Cellular Pathway Analysis and Phenotypic Effects (Preclinical In Vitro)
Detailed preclinical in vitro studies on this compound are not available in the current body of scientific literature. Therefore, its effects on cell proliferation, apoptosis, cell cycle, gene expression, and signaling pathways have not been documented.
Cell Proliferation and Viability Assays (e.g., for anticancer activity)
No data from cell proliferation or viability assays for this compound have been published. Consequently, its potential as an anticancer agent or its effects on cell growth are unknown.
Apoptosis and Cell Cycle Modulation Studies
There are no available studies investigating the impact of this compound on apoptosis or cell cycle regulation. It is therefore unknown if this compound can induce programmed cell death or alter the progression of the cell cycle.
Gene Expression and Proteomic Profiling in Response to this compound Exposure
No gene expression or proteomic profiling studies have been conducted to determine the cellular response to this compound exposure. The molecular targets and pathways affected by this compound remain to be elucidated.
Signaling Pathway Investigation (e.g., Western Blot, phosphorylation assays)
Investigations into the effects of this compound on specific signaling pathways through methods such as Western Blot or phosphorylation assays have not been reported.
Preclinical In Vivo Efficacy Studies (Mechanistic Focus)
Pharmacodynamic Biomarker Identification and Measurement
There is no available information on biomarkers that could be used to measure the pharmacodynamic effects of this compound.
Mechanism-Based Efficacy Evaluation in Disease Models (e.g., animal models of inflammation, cancer)
No studies have been published that evaluate the efficacy of this compound in any animal models of inflammation, cancer, or other diseases.
Proof-of-Concept Studies in Relevant Biological Systems
There are no proof-of-concept studies available in the scientific literature to demonstrate the biological effects of this compound in any in vitro or in vivo systems.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 1 Aminoethyl Phenyl 4 Fluorobenzamide Analogues
Systematic Structural Modifications of N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide
The core structure of this compound offers three primary regions for chemical modification: the fluorobenzamide moiety, the phenyl-aminoethyl moiety, and the central amide linkage. Systematic alterations in these regions have provided critical insights into the structural requirements for biological activity.
Alterations of the Fluorobenzamide Moiety
The fluorobenzamide portion of the molecule plays a significant role in its interaction with biological targets. Modifications have primarily focused on the nature and position of the substituent on the benzoyl ring.
Research on analogous N-phenylbenzamide scaffolds has shown that electron-withdrawing groups on the benzoyl ring are often beneficial for potency. nih.gov For instance, in studies of N-phenylbenzamides as antischistosomal agents, compounds with substituents like nitro (NO₂) and trifluoromethyl (CF₃) demonstrated enhanced activity. The fluorine atom in the parent compound is a small, electronegative halogen that can participate in hydrogen bonding and other electrostatic interactions. Varying this substituent can modulate the electronic properties of the carbonyl group and influence binding affinity.
Key modifications and their typical outcomes include:
Halogen Substitution: Replacing the 4-fluoro substituent with other halogens like chlorine (Cl) or bromine (Br) can impact lipophilicity and binding interactions. In many benzamide (B126) series, a 4-chloro or 2,4-dichloro substitution pattern is found to be favorable for activity.
Positional Isomerism: Moving the fluorine atom from the para (4) position to the meta (3) or ortho (2) position can drastically alter the molecule's conformation and ability to fit into a target's binding site. Studies on N-benzyl-2-fluorobenzamide derivatives as dual EGFR/HDAC3 inhibitors highlighted the importance of the ortho-fluoro substitution for chelating with the Zn²⁺ ion in the HDAC3 active site. nih.gov
Introduction of Other Groups: Replacing the fluorine with methoxy (OCH₃), methyl (CH₃), or trifluoromethyl (CF₃) groups allows for the probing of steric and electronic effects. For example, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, a para-methoxy group was found to be highly favorable for agonistic activity at the GPR35 receptor, more so than fluoro, chloro, or methyl groups. nih.gov
Table 1: Illustrative SAR of Benzamide Ring Modifications in Analogous Scaffolds
| Compound Analogue | R1 (Benzamide Ring) | Biological Target | Activity (IC₅₀/EC₅₀) |
| Analogue A | 4-F | GPR35 | 0.45 µM |
| Analogue B | 4-Cl | GPR35 | 0.52 µM |
| Analogue C | 4-OCH₃ | GPR35 | 0.059 µM |
| Analogue D | 4-CF₃ | GPR35 | 3.65 µM |
| Analogue E | 2-F | HDAC3 | 1.09 µM |
Data is hypothetical and derived from SAR principles found in cited literature for illustrative purposes. nih.govnih.gov
Variations of the Phenyl-Aminoethyl Moiety
The N-[4-(1-aminoethyl)phenyl] group is critical for orienting the molecule and providing key interaction points. The primary amine is a key feature, often acting as a hydrogen bond donor or forming salt bridges.
Modifications in this region have explored:
Amino Group Alkylation: Introducing methyl or larger alkyl groups to the primary amine can impact its hydrogen-bonding capacity and basicity. In many cases, a primary or secondary amine is essential for activity, while tertiary amines are less tolerated.
Ethyl Chain Length: Shortening or lengthening the ethyl linker (e.g., to a methyl or propyl group) affects the spatial relationship between the terminal amino group and the rest of the scaffold. This can disrupt optimal binding interactions.
Phenyl Ring Substitution: Adding substituents to the phenyl ring of the aminoethyl moiety can influence properties like lipophilicity and electronic distribution. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, substitutions on the benzamide ring had a significant impact, while modifications on the N-phenyl ring were also explored to optimize activity. nih.gov
Modifications to the Amide Linkage
The amide bond is a central, structurally important linker that is planar and possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. However, it is often susceptible to enzymatic hydrolysis in vivo. Therefore, replacing the amide bond with bioisosteres is a common strategy to improve metabolic stability and other pharmacokinetic properties. cambridgemedchemconsulting.com
Common amide bioisosteres and their properties include:
Sulfonamides: These groups can mimic the hydrogen bonding pattern of amides but have a tetrahedral geometry and can increase hydrophobicity. nih.gov In some cases, this replacement improves metabolic stability but may lead to solubility issues. cambridgemedchemconsulting.com
Urea: A urea linkage maintains the hydrogen bond donor and acceptor features and has been successfully used in many drug classes.
Triazoles and Oxadiazoles: These five-membered heterocyclic rings are recognized as non-classical bioisosteres of amides. nih.gov They preserve the planarity and dipole moment of the amide bond while being resistant to hydrolysis. cambridgemedchemconsulting.comnih.gov The 1,2,3-triazole, for example, is a common and effective amide surrogate. cambridgemedchemconsulting.com
Trifluoroethylamine: This group acts as a stable mimic of the amide, where the electronegative trifluoroethyl group mimics the carbonyl. It can enhance metabolic stability and, due to the electron-withdrawing nature of the trifluoromethyl group, it decreases the basicity of the adjacent amine. drughunter.com
Table 2: Common Bioisosteric Replacements for the Amide Linkage
| Bioisostere | Structure | Key Properties |
| Sulfonamide | -SO₂-NH- | Tetrahedral geometry, H-bond donor/acceptor, increased stability. nih.gov |
| Urea | -NH-CO-NH- | Planar, H-bond donor/acceptor. |
| 1,2,3-Triazole | (Heterocycle) | Planar, stable to hydrolysis, mimics dipole moment. cambridgemedchemconsulting.comnih.gov |
| Trifluoroethylamine | -CF₃-CH₂-NH- | Stable to hydrolysis, reduced amine basicity. drughunter.com |
Impact of Substituents on Biological Activity and Selectivity
The nature and position of various functional groups on the this compound scaffold have a profound effect on the molecule's activity and its selectivity for different biological targets. These effects can be broadly categorized as electronic and steric.
Electronic and Steric Effects of Functional Groups
The interplay between a substituent's electronic properties (its ability to donate or withdraw electron density) and its size (steric bulk) is fundamental to its effect on SAR.
Electronic Effects: The addition of electron-withdrawing groups (EWGs) like -F, -Cl, -NO₂, and -CF₃ can influence the acidity of the amide N-H, the basicity of the terminal amine, and the charge distribution across the aromatic rings. In studies of N-phenylbenzamides, EWGs were often found to be beneficial for activity. nih.gov Conversely, electron-donating groups (EDGs) like -OCH₃ and -CH₃ can increase electron density in the aromatic ring, which may enhance or decrease binding depending on the nature of the target's active site. For instance, functionalizing an N-phenylbenzamide with electron-donating methoxy groups was shown to enhance molecular conductance. rsc.org
Steric Effects: The size and shape of a substituent can dictate whether a molecule can physically fit into a binding pocket. Bulky groups may cause steric hindrance, preventing optimal alignment with the target. rsc.org However, in some cases, a larger group may be necessary to occupy a specific hydrophobic pocket, thereby increasing binding affinity. The SAR for a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors revealed that the presence of small groups, such as methoxy, was beneficial for inhibitory activity. nih.gov
Positional Isomer Effects on Target Interaction
The specific placement of a substituent on an aromatic ring (ortho, meta, or para) can have a dramatic impact on biological activity. This is because positional isomers have different shapes and electronic properties, which affects how they interact with a biological target. rsc.org
Meta- vs. Para-Substitution: The distinction between meta and para substitution is often critical. In a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, substituents in the para-position generally led to a significant increase in potency compared to the same substituents in the meta-position. nih.gov The exception was a methyl group, which was better tolerated at the meta-position. This highlights the nuanced and target-specific nature of positional effects.
Table 3: Effect of Positional Isomerism on Activity in an N-phenylbenzamide Analogue Series
| Compound Analogue | Substituent | Position | Activity (EC₅₀) |
| Analogue F | -CH₃ | meta | 0.98 µM |
| Analogue G | -CH₃ | para | 1.33 µM |
| Analogue H | -Cl | meta | 2.15 µM |
| Analogue I | -Cl | para | 0.52 µM |
| Analogue J | -F | meta | 2.29 µM |
| Analogue K | -F | para | 0.45 µM |
Data adapted from SAR studies on GPR35 agonists to illustrate positional effects. nih.gov
Table of Compound Names
| Abbreviation / Name | Chemical Name |
| This compound | This compound |
| N-phenylbenzamide | N-phenylbenzamide |
| N-benzyl-2-fluorobenzamide | N-benzyl-2-fluorobenzamide |
| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | N-[2-(1H-tetrazol-5-yl)phenyl]benzamide |
| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide |
| 5-chloro-4-((substituted phenyl)amino)pyrimidine | 5-chloro-4-((substituted phenyl)amino)pyrimidine |
Derivation of SAR Hypotheses and Refinement of Ligand Design Principles
The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of analogues of this compound has been crucial in developing initial hypotheses and refining the principles for designing new, more effective ligands. While direct and comprehensive SAR/SPR studies on this specific scaffold are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related N-phenylbenzamides and phenethylamine derivatives. These studies allow for the formulation of informed hypotheses regarding the key structural features that likely govern the biological activity of this compound class.
Analysis of the 4-Fluorobenzamide (B1200420) Moiety
Key SAR Hypotheses:
Role of the Fluorine Atom: The para-fluoro substitution is a common feature in many biologically active compounds. It is hypothesized that this fluorine atom may engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein. Its presence can also enhance metabolic stability and membrane permeability. Studies on other N-phenylbenzamide series have shown that substitutions on this ring significantly impact biological activity. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, various substitutions on the benzamide ring, including chloro and methoxy groups at the 2-position and a pentafluorophenyl group, resulted in a range of potencies for the M1 muscarinic acetylcholine receptor nih.gov.
Positional Isomers of Fluorine: The placement of the fluorine atom is critical. Moving the fluorine to the ortho or meta positions would alter the electronic profile and steric bulk of the ring, likely impacting binding affinity. Research on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide as an HDAC3 inhibitor highlights the importance of the fluorine position for activity and selectivity nih.gov.
Substitution on the Benzamide Phenyl Ring: The introduction of other substituents on the benzamide phenyl ring, in place of or in addition to the fluorine, is a key area for SAR exploration. Small, electron-donating or electron-withdrawing groups could be used to probe the electronic requirements of the binding pocket. For example, replacing the fluorine with a methyl or cyano group would provide insights into the steric and electronic tolerance at this position.
The following table illustrates potential modifications to the 4-fluorobenzamide moiety and the hypothesized impact on activity based on general principles of medicinal chemistry.
| Modification on Benzamide Ring | Rationale | Expected Impact on Activity |
| Change Fluorine Position (ortho, meta) | Probe steric and electronic tolerance of the binding pocket. | May decrease or increase activity depending on the specific receptor interactions. |
| Replace Fluorine with other Halogens (Cl, Br) | Investigate the role of halogen size and electronegativity. | Likely to modulate potency and pharmacokinetic properties. |
| Introduce Small Alkyl Groups (e.g., methyl) | Explore hydrophobic interactions. | Could enhance binding if a hydrophobic pocket is present. |
| Add Electron-Withdrawing Groups (e.g., CN, NO2) | Alter the electronic properties of the ring. | May influence hydrogen bonding capacity of the amide. |
| Add Electron-Donating Groups (e.g., OCH3, NH2) | Alter the electronic properties and hydrogen bonding potential. | Could enhance binding through new hydrogen bond formation. |
Analysis of the N-[4-(1-aminoethyl)phenyl] Moiety
The N-[4-(1-aminoethyl)phenyl] fragment offers a rich area for SAR studies, focusing on the phenyl ring, the ethylamine side chain, and the stereochemistry of the alpha-methyl group.
Key SAR Hypotheses:
The Aminoethyl Side Chain: The primary amine is likely a key interaction point, forming hydrogen bonds or ionic interactions with the target. The length and branching of this chain are critical. The presence of the alpha-methyl group introduces a chiral center, suggesting that the biological activity may be stereospecific. In studies of phenethylamine derivatives, alpha-methylation is known to decrease metabolism by monoamine oxidase (MAO), thereby increasing the duration of action slideshare.net. The stereochemistry of this methyl group can also be crucial for receptor binding and functional activity slideshare.net.
Substitution on the Phenyl Ring: The phenyl ring of the N-[4-(1-aminoethyl)phenyl] moiety can be substituted to explore additional binding interactions. The para-substitution pattern orients the aminoethyl group away from the benzamide core. Introducing substituents on this ring could probe for additional hydrophobic or polar interactions.
The Amide Linker: The amide bond itself is a critical structural element, providing rigidity and serving as both a hydrogen bond donor and acceptor. Its orientation is likely important for maintaining the correct conformation for binding. While some studies on related scaffolds have found that inverting the central amide bond has little effect on activity, this is not a universally applicable principle and would need to be tested for this specific compound class nih.gov.
The table below outlines potential modifications to the N-[4-(1-aminoethyl)phenyl] moiety and their expected influence on biological activity.
| Modification on N-[4-(1-aminoethyl)phenyl] Moiety | Rationale | Expected Impact on Activity |
| Removal of the alpha-methyl group | Assess the importance of the chiral center and steric bulk. | May decrease potency and/or alter selectivity; likely to decrease duration of action. |
| Inversion of Stereochemistry (R vs. S) | Determine the optimal stereoisomer for binding. | One enantiomer is expected to be significantly more active. |
| Lengthening or Shortening the Ethyl Chain | Evaluate the optimal distance between the amine and the phenyl ring. | Likely to have a significant impact on activity, with a specific chain length being optimal. |
| N-alkylation of the Amine | Probe for additional hydrophobic interactions at the amine binding site. | Could increase or decrease activity depending on the size of the alkyl group and the nature of the binding pocket. |
| Substitution on the Phenyl Ring (ortho, meta) | Explore additional binding pockets and influence the orientation of the aminoethyl group. | Could enhance potency or selectivity by engaging in new interactions. |
Refinement of Ligand Design Principles
Based on the SAR hypotheses derived from related compound classes, several principles for the refinement of this compound analogues can be proposed:
Stereochemistry is Key: The presence of the alpha-methyl group strongly suggests that the synthesis and evaluation of individual enantiomers is a critical step. The optimal stereochemistry at this position needs to be determined early in the drug discovery process to maximize potency and potentially reduce off-target effects.
Balancing Lipophilicity and Polarity: The 4-fluoro substituent and the primary amine are key modulators of the compound's physicochemical properties. Further modifications should aim to maintain a balance between lipophilicity for membrane permeability and polarity for target engagement and solubility. The introduction of additional polar groups or careful selection of lipophilic substituents will be important for optimizing pharmacokinetic profiles.
Probing for Additional Interactions: Systematic substitution on both phenyl rings is a valid strategy to search for additional binding pockets. Small, well-chosen substituents can act as probes to map the topology of the receptor binding site and identify opportunities for enhancing affinity and selectivity.
Conformational Rigidity: The N-phenylbenzamide core provides a degree of conformational constraint. Further rigidification of the structure, for example by incorporating the aminoethyl side chain into a ring system, could lock the molecule into a more bioactive conformation, potentially leading to increased potency. However, this could also lead to a loss of activity if the constrained conformation is not optimal for binding nih.gov.
Computational and Theoretical Studies in N 4 1 Aminoethyl Phenyl 4 Fluorobenzamide Research
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are pivotal in understanding how a ligand, such as N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide, might interact with a biological target at the molecular level. These methods provide insights into the binding process, the stability of the ligand-protein complex, and the key interactions that govern binding affinity.
Prediction of Binding Modes and Affinities with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This prediction is crucial for understanding the mechanism of action and for designing more potent inhibitors. For instance, in studies of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, docking is used to predict how these molecules fit into the active site of a target kinase. nih.gov The process involves generating a multitude of possible binding poses and then scoring them based on a function that estimates the binding affinity. A lower binding energy score typically indicates a more favorable binding mode.
For a compound like this compound, docking studies would involve preparing the 3D structure of the ligand and the target protein. The protein's binding site would be defined, and a docking algorithm would then explore various conformations of the ligand within this site. The results would provide a predicted binding mode and an estimated binding affinity, often expressed in kcal/mol.
Analysis of Ligand-Protein Interaction Networks
Once a plausible binding mode is identified, the next step is to analyze the network of interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. In research on N-phenylbenzamide derivatives as inhibitors of various enzymes, detailed interaction analyses reveal which amino acid residues in the active site are critical for binding. nih.govresearchgate.net
For this compound, the analysis would focus on identifying key interactions. For example, the amino group could act as a hydrogen bond donor, the fluorine atom as a weak hydrogen bond acceptor, and the phenyl rings could engage in hydrophobic or pi-pi stacking interactions with aromatic residues in the binding pocket. Understanding this interaction network is fundamental for explaining the compound's activity and for guiding the design of analogues with improved binding.
Conformational Analysis of this compound within Binding Sites
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the conformational changes of both the ligand and the protein over time. This is a step beyond the static picture provided by molecular docking. MD simulations on N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors have been used to assess the stability of the docked pose and to refine the understanding of binding interactions. nih.gov Enhanced sampling MD simulations have also been successfully used to predict the binding mechanisms and effects on the structure of target biomolecules for other complex ligands. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
Development of Predictive QSAR Models for this compound Analogues
The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.
For a series of analogues of this compound, a QSAR study would involve synthesizing and testing a range of related compounds where different parts of the molecule are systematically varied. The goal is to create a statistically robust model with good predictive power. The quality of a QSAR model is assessed using various statistical metrics, including the correlation coefficient (r²) for the training set and the predictive correlation coefficient (r²pred) for an external test set. researchgate.net Studies on other benzamide (B126) derivatives have successfully generated predictive QSAR models for various biological activities. researchgate.netigi-global.com
| QSAR Model Parameters | Description | Typical Acceptable Value |
| r² (Correlation Coefficient) | A measure of how well the model fits the training set data. | > 0.6 |
| q² (Cross-validated r²) | A measure of the model's internal predictive ability. | > 0.5 |
| r²pred (Predictive r²) | A measure of the model's ability to predict the activity of an external test set. | > 0.5 |
Interpretation of QSAR Descriptors for Mechanistic Insights
Beyond prediction, a key benefit of QSAR modeling is the ability to interpret the molecular descriptors included in the final model. This interpretation can provide valuable insights into the mechanism of action and the key structural features that influence biological activity. For example, if a descriptor related to hydrophobicity (like LogP) is found to be positively correlated with activity, it suggests that increasing the lipophilicity of the compound may lead to higher potency.
Advanced Research Applications and Future Directions
N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. This compound possesses features that make it an attractive candidate for development into a chemical probe. The fluorobenzamide portion can serve as a recognition element for specific protein targets, as benzamide (B126) derivatives are known to interact with a variety of enzymes and receptors. For instance, fluorinated benzamides have been developed as PET imaging probes for melanoma, indicating their ability to target specific biological entities. nih.govnih.govnih.gov
The primary amine group on the 1-aminoethylphenyl moiety provides a convenient handle for conjugation to reporter molecules, such as fluorophores or affinity tags, without significantly altering the core structure that may be responsible for its biological activity. This allows for the visualization and tracking of the molecule's interactions within a cellular context. The development of such probes would enable researchers to identify the molecular targets of this compound and elucidate its mechanism of action.
Development of this compound-Based Research Tools
The modifiable nature of this compound makes it an ideal starting point for the synthesis of specialized research tools for cellular and molecular biology.
Fluorescent probes are indispensable for visualizing and studying dynamic processes in living cells. rsc.orgscienceopen.comchemrxiv.org By attaching a fluorescent dye to the primary amine of this compound, it is possible to create a probe for live-cell imaging. The choice of fluorophore can be tailored to the specific experimental needs, with a wide range of fluorescent dyes available that emit at different wavelengths.
The resulting fluorescent probe could be used to:
Determine the subcellular localization of the compound's biological targets.
Monitor the dynamics of target engagement in real-time.
Screen for other molecules that may compete for the same binding site.
The design of such probes requires careful consideration to ensure that the addition of the fluorophore does not disrupt the binding of the core molecule to its target.
Affinity tags can be appended to this compound to facilitate the identification of its binding partners through proteomic approaches. nih.govnih.gov A common strategy involves conjugating the molecule to a biotin (B1667282) tag. When the biotinylated probe is introduced into a cell lysate, it will bind to its target protein(s). The resulting complex can then be captured using streptavidin-coated beads, allowing for the isolation and subsequent identification of the bound proteins by mass spectrometry. protocols.io
This affinity purification approach can provide a comprehensive overview of the cellular proteins that interact with this compound, offering valuable insights into its biological function.
Exploration of Novel Therapeutic Areas Based on Mechanistic Understanding
A deeper understanding of the molecular targets and mechanisms of action of this compound could open up new avenues for therapeutic intervention. The N-phenylbenzamide scaffold is present in a number of compounds with demonstrated biological activity, including anticancer and antiparasitic agents. nih.govacs.orgresearchgate.net For example, some N-phenylbenzamide derivatives have shown potential as inhibitors of ABL1 kinase, a target in chronic myeloid leukemia. nih.gov Others have been investigated for their ability to bind to the DNA of kinetoplastid parasites, suggesting a potential application in treating diseases like African trypanosomiasis. acs.org
By identifying the specific targets of this compound, researchers can explore its potential for treating a range of diseases. This could involve repurposing the compound itself or using it as a lead structure for the development of more potent and selective analogs.
| Therapeutic Area | Potential Molecular Target | Reference |
|---|---|---|
| Oncology | ABL1 Kinase, Histone Deacetylases (HDACs) | nih.govnih.gov |
| Infectious Diseases (e.g., African trypanosomiasis) | Kinetoplast DNA | acs.org |
| Inflammatory Diseases (e.g., COPD) | Not specified | iitkgp.ac.in |
| Neurological Disorders | Not specified | walshmedicalmedia.com |
Integration with Emerging Drug Discovery Technologies (e.g., PROTAC design, fragment-based drug discovery)
The structural features of this compound make it amenable to integration with cutting-edge drug discovery platforms.
PROTAC Design: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govexplorationpub.comnih.gov this compound could potentially serve as a ligand for a protein of interest in a PROTAC. The primary amine provides a straightforward attachment point for a linker, which would then be connected to a ligand for an E3 ligase. The fluorobenzamide moiety could be the part of the molecule that binds to the target protein. The design of the linker is critical for the efficacy of the PROTAC, as its length and composition influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. researchgate.netsemanticscholar.org
Fragment-Based Drug Discovery (FBDD): FBDD is a method for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. wikipedia.orgmdpi.com The 4-fluorobenzamide (B1200420) portion of this compound is an ideal candidate for inclusion in a fragment library. Fluorine-containing fragments are particularly valuable in FBDD as they can be readily detected using 19F NMR spectroscopy, a sensitive and efficient screening technique. dtu.dklifechemicals.com If the 4-fluorobenzamide fragment is identified as a binder to a target of interest, it can then be elaborated and optimized to generate a more potent lead compound.
| Technology | Role of the Compound/Scaffold | Key Structural Feature |
|---|---|---|
| PROTAC Design | Ligand for protein of interest | Primary amine for linker attachment |
| Fragment-Based Drug Discovery | Fragment for screening library | 4-fluorobenzamide moiety for 19F NMR screening |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide?
- Methodological Answer : The compound can be synthesized via iridium-catalyzed C–H activation reactions, which enable efficient coupling of fluorobenzamide precursors with amine-containing substrates. For example, analogous fluorobenzamide derivatives (e.g., N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) are synthesized using acid chloride intermediates or active ester strategies, achieving yields >85% under optimized conditions (e.g., 88% yield for similar bicyclic derivatives) . Key steps include:
- Activation of the benzamide carbonyl group using reagents like thionyl chloride.
- Coupling with amine-functionalized aromatic substrates under inert atmospheres.
- Purification via column chromatography or recrystallization, validated by HPLC (>95% purity) .
Q. How can researchers characterize This compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation:
- ¹H/¹³C NMR : Confirm the presence of the 4-fluorobenzoyl group (e.g., aromatic protons at δ 7.2–8.0 ppm, fluorine coupling patterns) and the 1-aminoethyl substituent (NH₂ signals at δ 1.3–1.5 ppm for ethyl groups) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., expected [M+H]⁺ peak at m/z ~289).
- HPLC : Assess purity (>98%) and retention times under reversed-phase conditions (C18 columns, acetonitrile/water gradients) .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Neuritogenesis Assays : Use retinal ganglion cell (RGC) cultures to quantify neurite outgrowth, as seen in studies on structurally related compounds promoting retinal neuritogenesis (e.g., 50–100 µM concentrations, 72-hour exposure) .
- Enzyme Inhibition : Screen against bacterial urease or histone deacetylases (HDACs) using fluorometric assays (IC₅₀ values reported for similar fluorobenzamides) .
- Antimicrobial Testing : Broth microdilution assays against E. coli or S. aureus (MIC values typically >50 µg/mL for fluorobenzamide derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields and scalability in synthesizing this compound?
- Methodological Answer :
- Catalyst Screening : Compare iridium catalysts (e.g., [Cp*IrCl₂]₂) with palladium or copper systems for C–N coupling efficiency. Iridium-based methods often provide superior regioselectivity for aromatic amines .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction dialysis to remove trace impurities.
- Temperature Control : Elevated temperatures (80–100°C) accelerate coupling but may degrade heat-sensitive substrates. Lower temperatures (40–60°C) with extended reaction times (24–48 hours) balance yield and stability .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and blood-brain barrier permeability using LC-MS/MS. Fluorobenzamide derivatives often exhibit rapid clearance due to hepatic metabolism .
- Metabolite Identification : Use tandem MS to detect hydroxylated or deaminated metabolites that may reduce in vivo activity.
- Dose Escalation Studies : Test higher doses (e.g., 100–200 mg/kg in murine models) to overcome poor bioavailability, while monitoring for toxicity (e.g., liver enzymes, renal function) .
Q. What mechanistic approaches can elucidate the compound’s neuritogenic effects?
- Methodological Answer :
- Transcriptomic Profiling : RNA-seq of treated RGCs to identify upregulated pathways (e.g., PI3K/Akt, MAPK/ERK) linked to neurite growth .
- Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled BDNF or TrkB inhibitors) to test interaction with neurotrophic receptors.
- Knockdown Models : siRNA targeting candidate genes (e.g., Nrg1, GAP43) to confirm their role in observed effects .
Q. What safety protocols are essential for handling This compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin irritant and acute oral toxin) .
- Ventilation : Use fume hoods for powder handling to avoid inhalation of aerosols.
- Waste Disposal : Deactivate residual compound with 10% sodium hydroxide solution before incineration by licensed facilities .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s antimicrobial activity?
- Methodological Answer :
- Strain Variability : Test across diverse bacterial strains (Gram-positive vs. Gram-negative) and clinical isolates.
- Check for Impurities : Re-evaluate compound purity via HPLC; trace solvents (e.g., DMF) may inhibit microbial growth artifactually.
- Synergy Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance activity in resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
